molecular formula C15H21Cl2N B1455595 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine CAS No. 1354281-91-6

1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No. B1455595
CAS RN: 1354281-91-6
M. Wt: 286.2 g/mol
InChI Key: GTAZMMQMOXAQLH-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound . It is used for research and development purposes . The molecular formula of this compound is C15H21Cl2N and it has a molecular weight of 286.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl ring attached to a 3,4-dichlorophenyl group and a 3-methyl-1-butylamine group . The SMILES representation of the molecule is CC(C)CC(N)C1(CCC1)c2ccc(Cl)c(Cl)c2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H21Cl2N), molecular weight (286.24), and its SMILES representation . It should be stored at -20°C and shipped at room temperature .

Scientific Research Applications

Analytical Method Development

A method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine (7903) in rat plasma was established, utilizing high-performance liquid chromatography (HPLC) with an Agilent ZorBax Extend-C18 column. This method demonstrates high sensitivity and accuracy, suitable for preclinical animal experiments involving new preparations of this compound (Bu Xiu, 2004).

Synthesis and Derivatives

Sibutramine and its metabolites, which are related to 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine, were synthesized through various routes involving tandem Grignard-reduction reactions and cyclobutane-based transformations. This research provides insights into the synthesis of novel compounds with potential therapeutic applications (J. Jeffery et al., 1996).

Environmental Applications

Methods were developed for the determination of antifouling booster biocides and their degradation products in marine environments, including compounds structurally similar to this compound. This research is crucial for monitoring environmental pollutants and understanding their ecological impact (G. Gatidou et al., 2004; G. Gatidou et al., 2005).

Metabolic Interactions and Pharmacokinetics

Receptor Binding and Medicinal Chemistry

A novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including derivatives of this compound, was synthesized and evaluated for binding affinity at sigma receptors. This research contributes to the development of new therapeutic agents targeting sigma receptors (B. de Costa et al., 1992).

Safety and Hazards

The safety data sheet for a similar compound, 1-(1-(3,4-dichlorophenyl)cyclobutyl)ethanone, suggests that it can cause illness by inhalation, skin absorption, and/or ingestion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, immediate steps should be taken to limit its spread to the environment .

properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAZMMQMOXAQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
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1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 3
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 4
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 5
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 6
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

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